molecular formula C24H24N2O5S B3957625 Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3957625
M. Wt: 452.5 g/mol
InChI Key: OLJMLEWBWNCCTG-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative featuring a propan-2-yl ester group at position 3, a 3-nitrophenyl substituent at position 4, and a thiophen-2-yl moiety at position 5. The hexahydroquinoline core is partially saturated, with a ketone group at position 5 contributing to its conformational rigidity. Such derivatives are typically synthesized via Hantzsch-like multicomponent reactions, which enable modular substitution patterns critical for tuning electronic and steric properties .

Properties

IUPAC Name

propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-13(2)31-24(28)21-14(3)25-18-11-16(20-8-5-9-32-20)12-19(27)23(18)22(21)15-6-4-7-17(10-15)26(29)30/h4-10,13,16,22,25H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJMLEWBWNCCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its closest analogues:

Compound Name Substituents (Position 4) Ester Group (Position 3) Thiophene Substitution (Position 7) Molecular Weight (g/mol) Key Functional Features
Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) 3-Nitrophenyl Propan-2-yl Thiophen-2-yl ~438.47* Nitro (electron-withdrawing), thiophene π-system
Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Hydroxy-3-methoxyphenyl Propan-2-yl Thiophen-2-yl ~454.49* Methoxy (electron-donating), hydroxyl H-bonding
2-Phenoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 5-Methylthiophen-2-yl 2-Phenoxyethyl - 423.53 Methylthiophene (enhanced lipophilicity)
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Chloro-5-nitrophenyl Methyl - ~406.83 Chloro-nitro (strong electron-withdrawing)
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Methyl - ~383.44 Methoxy (electron-donating)

*Calculated based on molecular formula.

Key Differences in Physicochemical Properties

Chloro-nitro substitution in introduces dual electron-withdrawing effects, which may enhance stability but reduce solubility compared to the target compound.

The absence of a thiophen-2-yl group in simplifies the π-system, reducing opportunities for sulfur-aromatic interactions observed in the target compound and .

Hydrogen Bonding and Solubility :

  • The hydroxy-methoxy substituent in enables H-bonding, improving aqueous solubility relative to the nitro-substituted target compound.
  • Methylthiophene in enhances lipophilicity, making it more membrane-permeable than the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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Reactant of Route 2
Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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